molecular formula C6H6OS B081332 5-Methyl-2-thiophenecarboxaldehyde CAS No. 13679-70-4

5-Methyl-2-thiophenecarboxaldehyde

カタログ番号: B081332
CAS番号: 13679-70-4
分子量: 126.18 g/mol
InChIキー: VAUMDUIUEPIGHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-メチル-2-チオフェンカルバルデヒド: は、分子式 C6H6OS 、分子量 126.176 g/mol の有機化合物です 。チオフェンの誘導体であり、5 位にメチル基、2 位にアルデヒド基が特徴です。この化合物は独特の臭いがあり、さまざまな化学合成や工業用途で使用されています。

2. 製法

合成経路と反応条件: 5-メチル-2-チオフェンカルバルデヒドは、いくつかの方法で合成できます。一般的な方法の 1 つは、ビルスメイヤー・ハック反応条件を用いて、5-メチルチオフェンをホルミル化するものです。 これは、5-メチルチオフェンを N,N-ジメチルホルムアミドとオキシ塩化リンと低温で反応させることを含みます

工業生産方法: 工業規模では、5-メチル-2-チオフェンカルバルデヒドの生産は、高い収率と純度を確保するために最適化された反応条件で行われることが多くあります。 このプロセスには、通常、高度な触媒系と制御された反応環境を使用して効率的な合成を行うことが含まれます

準備方法

Synthetic Routes and Reaction Conditions: 5-Methyl-2-thiophenecarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of 5-methylthiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 5-methylthiophene with N,N-dimethylformamide and phosphorus oxychloride at low temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient synthesis .

化学反応の分析

反応の種類: 5-メチル-2-チオフェンカルバルデヒドは、次のようなさまざまな化学反応を起こします。

    酸化: 対応するカルボン酸を形成するように酸化できます。

    還元: アルデヒド基はアルコールに還元できます。

    置換: この化合物は、特にチオフェン環で、求電子置換反応に参加できます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

    置換: 求電子置換反応には、ルイス酸などの触媒が必要になることがよくあります。

生成される主な生成物:

科学的研究の応用

5-メチル-2-チオフェンカルバルデヒドは、科学研究で幅広い用途があります。

    化学: より複雑な有機分子の合成における中間体として使用されます。

    生物学: この化合物は、潜在的な生物活性とその生体分子との相互作用について研究されています。

    医学: 特に創薬において、その潜在的な治療的応用を探求するための研究が進んでいます。

    産業: その独特の臭いにより、香料や香味剤の製造に使用されています

作用機序

5-メチル-2-チオフェンカルバルデヒドの作用機序は、さまざまな分子標的との相互作用に関与しています。アルデヒド基は非常に反応性が高く、求核剤と共有結合を形成してさまざまな付加物を形成できます。この反応性は、合成化学において、複雑な分子を構築するために利用されています。 さらに、生物分子との相互作用が研究されており、その潜在的な治療効果が理解されています

類似化合物との比較

類似化合物:

  • 5-メチルチオフェン-2-カルバルデヒド
  • 2-チオフェンカルバルデヒド、5-メチル-
  • 2-ホルミル-5-メチルチオフェン
  • 5-メチル-2-ホルミルチオフェン

比較: 5-メチル-2-チオフェンカルバルデヒドは、チオフェン環にメチル基とアルデヒド基の両方が存在するため、独特です。官能基のこの組み合わせにより、独特の化学的性質が与えられ、有機合成において貴重な中間体となっています。 類似体と比較して、反応性と安定性のバランスが取れており、さまざまな化学反応において有利です

特性

IUPAC Name

5-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-2-3-6(4-7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUMDUIUEPIGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047169
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow, gold, orange or dark brown liquid; roasted, nutty odour
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in most organic solvents, Miscible at room temperature (in ethanol)
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.168-1.172
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13679-70-4
Record name 5-Methyl-2-thiophenecarboxaldehyde
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Record name 5-Methyl-2-thiophenecarboxaldehyde
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Record name 5-METHYL-2-THIOPHENECARBOXALDEHYDE
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Record name 2-Thiophenecarboxaldehyde, 5-methyl-
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Record name 5-Methyl-2-thiophenecarboxaldehyde
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Record name 5-methylthiophene-2-carbaldehyde
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Record name 5-METHYL-2-THIOPHENECARBOXALDEHYDE
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Record name 5-Methyl-2-thiophenecarboxaldehyde
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 5-Methyl-2-thiophenecarboxaldehyde identified in the research?

A1: this compound plays a crucial role in flavor and fragrance chemistry. Research has identified it as a key flavor component in various food products. For instance, it contributes to the characteristic flavor of sauced beef essence prepared through the Maillard reaction []. It is also found in aged whisky, where its concentration decreases during the aging process []. Additionally, it enhances the porcine fat aroma in natural pork essence, particularly when the fat is treated with enzymatically oxidized pork fat [].

Q2: How does this compound contribute to the flavor profile of food products?

A2: While the exact mechanism of interaction with taste receptors is not fully elucidated in the provided research, this compound, along with other volatile compounds, is identified as a significant contributor to the overall sensory experience. Its presence, alongside molecules like benzaldehyde and γ-terpinene, creates the desired meaty, savory flavors in products like sauced beef essence [].

Q3: Beyond flavor applications, are there other uses for this compound explored in the research?

A3: Yes, research demonstrates the potential of this compound in material science. It serves as a building block for synthesizing Schiff base ligands [, ]. These ligands, when complexed with metal ions like Cobalt (Co) and Nickel (Ni), exhibit interesting properties. For example, the complexes display fluorescence and have been investigated for their metal uptake capabilities, antimicrobial activity, and potential as semiconductors [].

Q4: What is known about the reactivity of this compound?

A4: this compound exhibits reactivity typical of aldehydes. It readily undergoes condensation reactions, as seen in its use in synthesizing Schiff base ligands by reacting with diamines []. Furthermore, it participates in aldol reactions, where the methyl group at the 5-position of the thiophene ring acts as an active methylene group in the presence of a base like potassium cyanide []. This reaction pathway allows for the formation of larger molecules with potential applications in various fields.

Q5: Have there been any studies on the environmental impact of this compound?

A5: The provided research articles primarily focus on its role as a flavor component and a building block in chemical synthesis. Therefore, specific details regarding its environmental impact, degradation pathways, and ecotoxicological effects are not discussed. Further investigation is needed to assess its potential environmental implications.

Q6: Is there any information available on the analytical techniques used to identify and quantify this compound?

A6: The research heavily relies on Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying this compound in complex mixtures like whisky and meat flavorings [, ]. This technique allows for separating the compound from other volatile components and identifying it based on its mass spectrum.

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